molecular formula C11H16O2 B14249518 3-[(2S)-2-methylbutoxy]phenol CAS No. 252235-35-1

3-[(2S)-2-methylbutoxy]phenol

Cat. No.: B14249518
CAS No.: 252235-35-1
M. Wt: 180.24 g/mol
InChI Key: QJZRJZPUFQDTPZ-VIFPVBQESA-N
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Description

3-[(2S)-2-methylbutoxy]phenol is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a 2-methylbutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-2-methylbutoxy]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 2-methylbutanol derivative. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as copper or palladium may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-2-methylbutoxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Nitro-phenols, halogenated phenols.

Mechanism of Action

The mechanism of action of 3-[(2S)-2-methylbutoxy]phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is facilitated by the hydroxyl group on the aromatic ring . Additionally, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.

    4-methylphenol: A phenolic compound with a methyl group at the para position relative to the hydroxyl group.

    2-methylbutoxyphenol: A compound similar to 3-[(2S)-2-methylbutoxy]phenol but with the substituent at a different position on the aromatic ring.

Uniqueness

This compound is unique due to the specific positioning of the 2-methylbutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its antioxidant and antimicrobial properties compared to other phenolic compounds .

Properties

CAS No.

252235-35-1

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

3-[(2S)-2-methylbutoxy]phenol

InChI

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-5-10(12)7-11/h4-7,9,12H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

QJZRJZPUFQDTPZ-VIFPVBQESA-N

Isomeric SMILES

CC[C@H](C)COC1=CC=CC(=C1)O

Canonical SMILES

CCC(C)COC1=CC=CC(=C1)O

Origin of Product

United States

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